N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide
CAS No.:
Cat. No.: VC13310728
Molecular Formula: C12H15ClN2O
Molecular Weight: 238.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClN2O |
|---|---|
| Molecular Weight | 238.71 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-2-pyrrolidin-1-ylacetamide |
| Standard InChI | InChI=1S/C12H15ClN2O/c13-10-4-3-5-11(8-10)14-12(16)9-15-6-1-2-7-15/h3-5,8H,1-2,6-7,9H2,(H,14,16) |
| Standard InChI Key | LYOGVEMYZLFKJY-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CC(=O)NC2=CC(=CC=C2)Cl |
| Canonical SMILES | C1CCN(C1)CC(=O)NC2=CC(=CC=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)acetamide consists of three primary components:
-
A 3-chlorophenyl group providing lipophilicity and electron-withdrawing effects.
-
A pyrrolidine ring (a five-membered secondary amine) contributing to conformational flexibility and hydrogen-bonding capacity.
-
An acetamide linker facilitating interactions with biological targets through hydrogen bonding .
The IUPAC name is N-(3-chlorophenyl)-2-pyrrolidin-1-ylacetamide, and its SMILES representation is .
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 238.71 g/mol |
| logP (Predicted) | 2.1–2.5 |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 3 (amide O, pyrrolidine N) |
The compound’s moderate lipophilicity (logP ~2.3) suggests adequate blood-brain barrier penetration, a critical feature for central nervous system (CNS)-targeted therapeutics .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis typically involves a two-step process:
-
Acylation of 3-Chloroaniline:
This step is conducted in dichloromethane (DCM) with a base (e.g., triethylamine) to neutralize HCl . -
Nucleophilic Substitution with Pyrrolidine:
The reaction proceeds via an mechanism under reflux conditions in acetonitrile or DMF .
Yield: 60–75% after purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Analytical Data
-
NMR (300 MHz, CDCl):
δ 7.41–7.50 (m, 2H, ArH), 7.58–7.78 (d, 1H, ArH), 3.48 (br s, 4H, pyrrolidine), 1.79–2.04 (m, 4H, pyrrolidine) . -
ESI–MS: m/z 239.1 [M+H].
Pharmacological Activity
Anticonvulsant Properties
In vivo studies on structurally related compounds (e.g., 3-chlorophenyl-pyrrolidine-2,5-dione derivatives) reveal:
-
Maximal Electroshock (MES) Test: ED = 68–100 mg/kg in mice, comparable to valproic acid .
-
6 Hz Psychomotor Seizure Model: 50–75% protection at 100 mg/kg, indicating efficacy in therapy-resistant epilepsy .
The pyrrolidine ring enhances binding to voltage-gated sodium channels (Site 2), a mechanism shared with phenytoin .
Analgesic Activity
In the formalin test (tonic pain model), analogs reduced licking/biting behaviors by 40–60% at 50 mg/kg, suggesting central and peripheral analgesic effects .
Structure-Activity Relationships (SAR)
Key structural determinants of bioactivity include:
-
Chlorine Position: Meta-substitution on the phenyl ring enhances anticonvulsant potency compared to ortho/para positions .
-
Pyrrolidine Ring: Saturation and nitrogen basicity improve CNS penetration and target engagement .
-
Acetamide Linker: Optimal length (2 carbons) balances flexibility and steric hindrance .
Comparative Analysis with Analogues
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume